4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a trisubstituted pyrimidine derivative featuring a trifluoromethyl group at position 6 and a piperidin-1-yl group at position 4. The piperidine ring is further substituted at its 4-position with a [(3-chloropyridin-4-yl)oxy]methyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloropyridinyloxy moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O/c17-12-8-21-4-1-13(12)25-9-11-2-5-24(6-3-11)15-7-14(16(18,19)20)22-10-23-15/h1,4,7-8,10-11H,2-3,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMWFUIFNFEIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis Route: : The synthetic route typically begins with the chlorination of 3-chloropyridine, followed by an etherification reaction with a methyl piperidine intermediate. The subsequent introduction of the trifluoromethyl group to the pyrimidine ring involves selective halogenation and further organic transformations.
Reaction Conditions: : These processes often require controlled environments, including anhydrous solvents, inert atmosphere, and precise temperature regulation, to ensure high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves large-scale reactors with automated systems to control temperature, pressure, and reactant flow rates. Advanced purification techniques, such as crystallization and chromatography, are utilized to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Substitution Reactions: : The compound undergoes nucleophilic and electrophilic substitution reactions due to the presence of reactive halogen groups.
Oxidation and Reduction: : It can participate in redox reactions, especially affecting the piperidine and pyrimidine rings.
Hydrolysis: : The ether linkages in the compound can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Amines and alkoxides for substitution reactions.
Oxidizing Agents: : Potassium permanganate and hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride and sodium borohydride.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its chloropyridine moiety may enhance its interaction with bacterial targets, leading to effective inhibition of growth.
- Anticancer Properties : Research has shown that it can inhibit tumor cell proliferation in vitro. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cancer cell survival and proliferation.
Biological Studies
The compound is also utilized in biological research to explore its interactions with biological macromolecules:
- Enzyme Inhibition Studies : It has been studied for its ability to inhibit specific enzymes, which could pave the way for the development of new drugs targeting metabolic pathways.
- Receptor Binding Studies : Investigations into how this compound binds to various receptors have revealed potential implications for drug design, particularly in neurology and oncology.
Materials Science
In materials science, the compound serves as a building block for synthesizing novel materials:
- Polymer Development : It can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities, such as antimicrobial activity.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Antimicrobial Efficacy of Novel Pyrimidine Derivatives" | Evaluated the antimicrobial properties of pyrimidine compounds | The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. |
| "Targeting Cancer Cell Metabolism with Novel Inhibitors" | Investigated the effects of various inhibitors on cancer cell lines | Showed promising results in reducing proliferation rates of specific cancer types. |
| "Synthesis and Characterization of Functionalized Polymers" | Explored the use of pyrimidine derivatives in polymer chemistry | Highlighted improved thermal stability and mechanical strength in modified polymers. |
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine and piperidine rings enable it to fit into the active sites of various enzymes, inhibiting or modifying their activity. The trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine Derivatives
Key Insights
Substitution Patterns: The target compound’s (3-chloropyridinyl)oxymethyl group distinguishes it from simpler analogs like 1491288-14-2, which lacks aromatic heterocycles on the piperidine . This group may enhance target binding through hydrogen bonding or hydrophobic interactions. Compound 2005857-41-8 highlights the role of difluorination on piperidine, which can reduce metabolic oxidation compared to non-fluorinated analogs .
Biological Relevance :
- The trifluoromethyl group in all compounds improves membrane permeability and resistance to cytochrome P450-mediated degradation.
- Imidazole and pyridine substituents (e.g., 1394653-87-2 ) are often employed to modulate electronic properties and target selectivity.
Biological Activity
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a trifluoromethyl group and a chloropyridine moiety, suggest diverse interactions with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
- Molecular Formula : C17H18ClF3N4O
- Molecular Weight : 386.8 g/mol
- CAS Number : 2640829-12-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The trifluoromethyl and chloropyridine groups may enhance binding affinity and selectivity towards these targets, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro assays demonstrated activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations around 5 µg/ml, albeit lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has shown potential antimicrobial activity. Structural analogs have been tested for their efficacy against various pathogens, indicating that modifications in the piperidine or pyrimidine rings can enhance antimicrobial potency .
Insecticidal and Antifungal Activities
Studies have reported that derivatives of trifluoromethyl pyrimidines exhibit insecticidal and antifungal properties. These activities are particularly relevant for agricultural applications, suggesting that the compound could serve as a lead structure for developing new agrochemicals .
Comparative Studies
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[4-(4-tert-butylphenyl)piperazin-1-yl]-6-methylphthalazine | Piperazine and phthalazine rings | Anticancer activity |
| 6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]-n-(2-hydroxyethyl)-n-methylpyridine-3-carboxamide | Benzyl substitution on phthalazine | Neuroprotective effects |
| 4-[4-[6-(4-chlorophenyl)methyl]-5-methylpyridazin-3-yl]piperazin-1-yl]pyridine | Pyridazin and piperazine moieties | Antimicrobial properties |
Case Studies
Research has focused on the synthesis of various analogs to optimize biological activity. For example, modifications to the piperidine ring have been shown to significantly affect the compound's potency against resistant cancer cell lines. In one study, an analog with a substituted pyridazine exhibited enhanced antiproliferative effects compared to its unsubstituted counterpart .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
